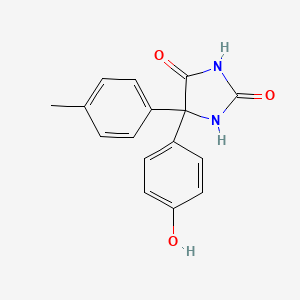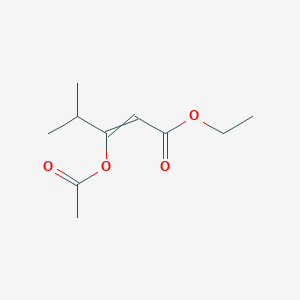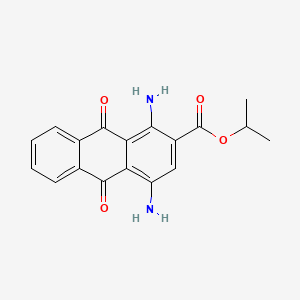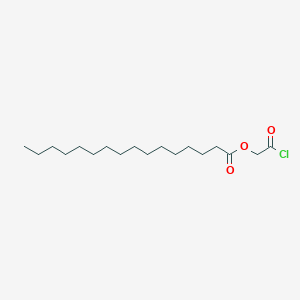![molecular formula C6H16O3SSi B14465129 Trimethoxy[2-(methylsulfanyl)ethyl]silane CAS No. 66785-19-1](/img/structure/B14465129.png)
Trimethoxy[2-(methylsulfanyl)ethyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethoxy[2-(methylsulfanyl)ethyl]silane is an organosilicon compound with the molecular formula C6H16O3SSi. This compound is characterized by the presence of three methoxy groups attached to a silicon atom, along with a 2-(methylsulfanyl)ethyl group. It is a versatile chemical used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy[2-(methylsulfanyl)ethyl]silane typically involves the reaction of 2-(methylsulfanyl)ethanol with trimethoxysilane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane groups. A common method involves the use of a catalyst such as a Lewis acid to facilitate the reaction. The reaction can be represented as follows:
2-(methylsulfanyl)ethanol+trimethoxysilane→this compound+methanol
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in a continuous flow reactor to ensure consistent quality and yield. The process involves the careful control of temperature and pressure to optimize the reaction conditions. The use of high-purity starting materials and advanced purification techniques is essential to obtain a product suitable for high-end applications.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethoxy[2-(methylsulfanyl)ethyl]silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Condensation: Often facilitated by catalysts such as acids or bases.
Substitution: Requires specific reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Trimethoxy[2-(methylsulfanyl)ethyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and other organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mécanisme D'action
The mechanism of action of Trimethoxy[2-(methylsulfanyl)ethyl]silane involves the hydrolysis of the methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process is crucial for its use in the formation of stable siloxane networks in various applications. The methylsulfanyl group can also participate in further chemical reactions, providing additional functionality to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxysilane: Lacks the 2-(methylsulfanyl)ethyl group, making it less versatile in certain applications.
Trimethoxy(2-phenylethyl)silane: Contains a phenylethyl group instead of a methylsulfanyl group, offering different chemical properties and applications.
Trimethoxyphenylsilane: Features a phenyl group, which imparts different reactivity and uses compared to the methylsulfanyl group.
Uniqueness
Trimethoxy[2-(methylsulfanyl)ethyl]silane is unique due to the presence of the 2-(methylsulfanyl)ethyl group, which provides additional reactivity and functionality compared to other trimethoxysilanes. This makes it particularly valuable in applications requiring specific chemical modifications and enhanced stability.
Propriétés
Numéro CAS |
66785-19-1 |
|---|---|
Formule moléculaire |
C6H16O3SSi |
Poids moléculaire |
196.34 g/mol |
Nom IUPAC |
trimethoxy(2-methylsulfanylethyl)silane |
InChI |
InChI=1S/C6H16O3SSi/c1-7-11(8-2,9-3)6-5-10-4/h5-6H2,1-4H3 |
Clé InChI |
XUJOXXQMSVCXGP-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCSC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


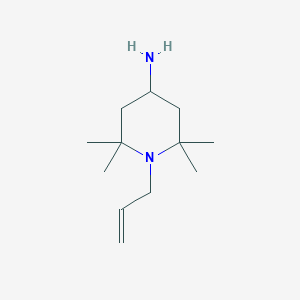

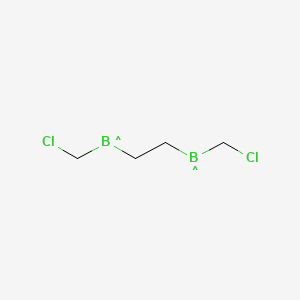
![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride](/img/structure/B14465053.png)
![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)
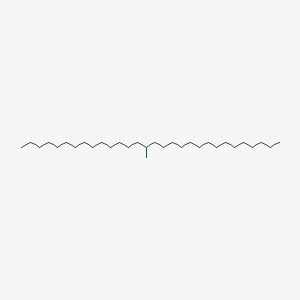
![1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide](/img/structure/B14465070.png)
